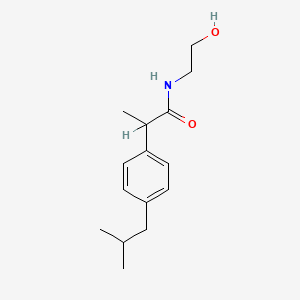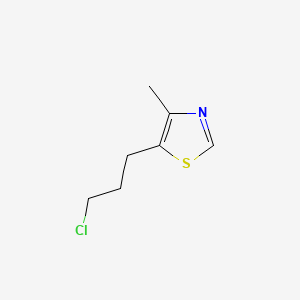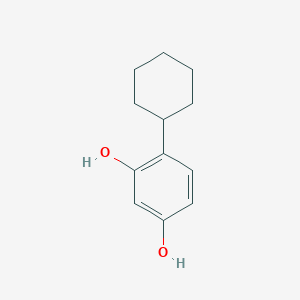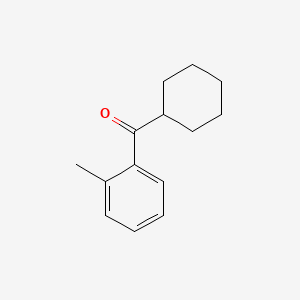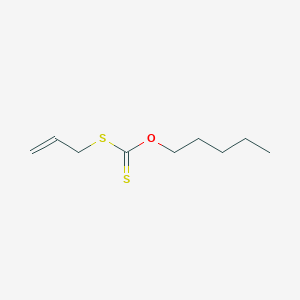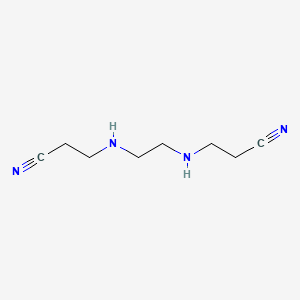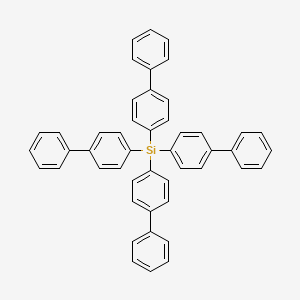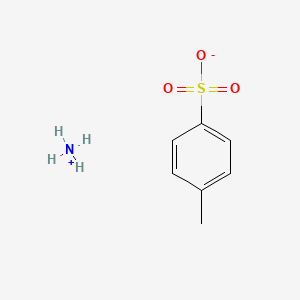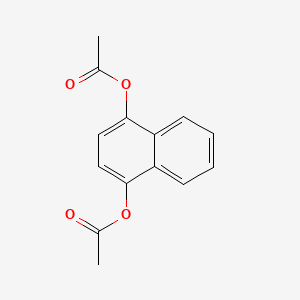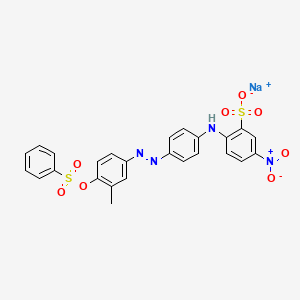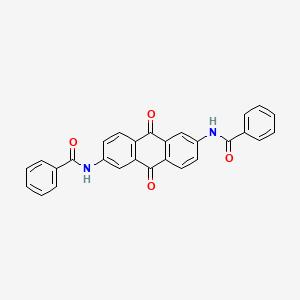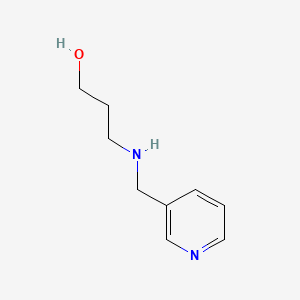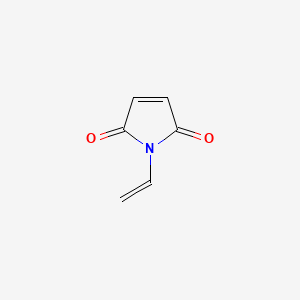
1-ethenylpyrrole-2,5-dione
Overview
Description
1-ethenylpyrrole-2,5-dione is an organic compound that belongs to the class of maleimides. Maleimides are characterized by a five-membered ring structure containing nitrogen and oxygen atoms. The N-vinyl derivative of maleimide is particularly notable for its reactivity and versatility in various chemical reactions. This compound is widely used in polymer chemistry, pharmaceuticals, and materials science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethenylpyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ammonia to form maleamic acid, which is then cyclized to maleimide. The N-vinyl derivative is obtained by reacting maleimide with acetylene in the presence of a catalyst such as palladium . Another method involves the Diels-Alder reaction of maleimide with cyclopentadiene, followed by dehydrogenation to introduce the vinyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions typically include elevated temperatures and pressures, along with the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-ethenylpyrrole-2,5-dione undergoes various types of chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form poly(maleimide) structures.
Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming adducts with dienes such as cyclopentadiene.
Substitution Reactions: It can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Diels-Alder Reactions: Typically carried out at room temperature or slightly elevated temperatures in the presence of a solvent like dichloromethane.
Substitution Reactions: Reagents like primary amines or thiols are used under mild conditions, often in the presence of a base.
Major Products
Polymerization: Poly(maleimide) with high thermal stability and mechanical strength.
Diels-Alder Reactions: Cyclic adducts that can be further functionalized.
Substitution Reactions: N-substituted maleimides with various functional groups.
Scientific Research Applications
1-ethenylpyrrole-2,5-dione has a wide range of applications in scientific research:
Polymer Chemistry: Used to synthesize high-performance polymers with excellent thermal and mechanical properties.
Bioconjugation: Employed in the modification of biomolecules for diagnostic and therapeutic purposes.
Materials Science: Utilized in the development of advanced materials for aerospace and electronic applications.
Pharmaceuticals: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-ethenylpyrrole-2,5-dione involves its ability to form covalent bonds with nucleophiles. This reactivity is due to the electron-deficient nature of the maleimide ring, which makes it susceptible to nucleophilic attack. In biological systems, it can modify proteins by reacting with thiol groups on cysteine residues, thereby altering protein function . This property is exploited in bioconjugation techniques for labeling and tracking biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-phenylmaleimide: Similar structure but with a phenyl group instead of a vinyl group.
N-ethylmaleimide: Contains an ethyl group instead of a vinyl group.
N-methylmaleimide: Contains a methyl group instead of a vinyl group.
Uniqueness
1-ethenylpyrrole-2,5-dione is unique due to its vinyl group, which imparts higher reactivity and versatility in chemical reactions compared to its analogs. This makes it particularly useful in polymerization and bioconjugation applications .
Properties
IUPAC Name |
1-ethenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCSJWFLPQFDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227660 | |
| Record name | Maleimide, N-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7685-94-1 | |
| Record name | 1-Ethenyl-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7685-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, N-vinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, N-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


